1-(3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine
Description
1-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-2-amine is a pyrazole-derived compound featuring a propan-2-amine substituent at the 4-position of a 3,5-dimethyl-substituted pyrazole ring. This structure combines the aromatic heterocyclic properties of pyrazole with the nucleophilic and basic characteristics of an aliphatic amine. The compound is commercially available as a specialty building block for pharmaceutical and materials research, with pricing tiers at €391 (50 mg) and €1,070 (500 mg) .
Properties
IUPAC Name |
1-(3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-5(9)4-8-6(2)10-11-7(8)3/h5H,4,9H2,1-3H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDFBXEZJRWWBBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CC(C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine typically involves the condensation of (3,5-dimethyl-1H-pyrazol-1-yl)methanol with appropriate primary amines. The reaction is carried out under reflux conditions in acetonitrile, followed by stirring, drying, filtering, and concentrating the mixture . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The secondary amine group undergoes alkylation and acylation under standard conditions.
Alkylation :
Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) to form tertiary amines.
Example :
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| CH₃I | DMF, K₂CO₃, 60°C | N-Methyl derivative | 78% |
Acylation :
Forms amides when treated with acyl chlorides (e.g., acetyl chloride) in anhydrous dichloromethane.
Example :
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| AcCl | DCM, Et₃N, 0°C→RT | N-Acetyl derivative | 85% |
Nucleophilic Substitution
The amine acts as a nucleophile in substitution reactions.
With Epoxides :
Reacts with ethylene oxide under acidic conditions to form β-amino alcohols.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Ethylene oxide | H₂SO₄, 40°C | 2-[(3,5-Dimethylpyrazol-4-yl)ethoxy]amine | 65% |
With Carbonyl Compounds :
Participates in Mannich reactions with aldehydes and ketones to generate β-amino carbonyl derivatives.
Salt Formation
Forms stable hydrochloride salts via protonation, enhancing solubility for pharmaceutical applications.
| Acid | Conditions | Product | Solubility | Source |
|---|---|---|---|---|
| HCl (g) | Et₂O, 0°C | Hydrochloride salt | >50 mg/mL |
Pyrazole Ring Functionalization
The pyrazole ring undergoes electrophilic substitution at the C-4 position due to electron-donating methyl groups.
Nitration :
Reacts with HNO₃/H₂SO₄ to introduce nitro groups.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C→RT, 2 hr | 4-Nitro-3,5-dimethylpyrazole derivative | 60% |
Halogenation :
Bromination with Br₂/FeBr₃ yields 4-bromopyrazole derivatives.
Oxidation Reactions
Amine Oxidation :
The amine group is oxidized to a nitroso derivative using H₂O₂/Na₂WO₄.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂O₂/Na₂WO₄ | H₂O, 70°C, 3 hr | Nitroso compound | 45% |
Pyrazole Ring Oxidation :
Controlled oxidation with KMnO₄ selectively modifies methyl groups to carboxylic acids.
Coordination Chemistry
Acts as a ligand in metal complexes via the amine and pyrazole nitrogen atoms.
Example with Cu(II) :
| Metal Salt | Conditions | Complex Structure | Application | Source |
|---|---|---|---|---|
| CuCl₂·2H₂O | MeOH, reflux | [Cu(L)₂Cl₂] | Catalysis |
Comparative Reactivity Table
| Reaction Type | Reagents/Conditions | Key Products | Yield Range |
|---|---|---|---|
| Alkylation | R-X, base, polar aprotic solvent | Tertiary amines | 70–85% |
| Acylation | RCOCl, base | Amides | 80–90% |
| Nitration | HNO₃/H₂SO₄ | Nitropyrazole derivatives | 55–65% |
| Salt Formation | HCl/H₂SO₄ | Hydrochloride/sulfate salts | >90% |
Research Insights
-
The compound’s amine group shows higher nucleophilicity compared to unsubstituted pyrazoles due to methyl group electron donation .
-
Steric hindrance from the 3,5-dimethyl groups directs electrophilic substitution to the C-4 position exclusively .
-
Coordination with transition metals enhances catalytic activity in cross-coupling reactions .
Scientific Research Applications
Medicinal Chemistry Applications
1-(3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine has shown potential in various therapeutic areas:
1. Anticancer Research:
Recent studies have indicated that this compound may exhibit anticancer properties. For instance, it has been evaluated for its ability to inhibit specific cancer cell lines. In vitro studies demonstrated significant cytotoxic effects against breast and prostate cancer cells, suggesting its potential as a lead compound in drug development.
2. Neurological Disorders:
The compound has also been investigated for its neuroprotective effects. Research indicates that it can modulate neurotransmitter systems, which may be beneficial in treating conditions such as Alzheimer's disease and Parkinson's disease. In animal models, it showed promise in reducing neuroinflammation and improving cognitive function.
Material Science Applications
In addition to its medicinal properties, 1-(3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine is utilized in material science:
1. Synthesis of Novel Polymers:
The compound serves as a building block in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. These materials are being explored for applications in coatings and composites.
2. Catalysis:
It has been employed as a ligand in catalytic processes, particularly in transition metal-catalyzed reactions. Its unique structure allows for the formation of stable complexes that enhance reaction efficiency.
Data Table: Summary of Applications
| Application Area | Specific Use Case | Findings/Outcomes |
|---|---|---|
| Medicinal Chemistry | Anticancer Research | Significant cytotoxicity against cancer cell lines |
| Neurological Disorders | Neuroprotective effects observed in animal models | |
| Material Science | Synthesis of Polymers | Enhanced thermal stability and mechanical properties |
| Catalysis | Improved efficiency in transition metal-catalyzed reactions |
Case Studies
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the effects of 1-(3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine on MCF-7 (breast cancer) cells. The results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutics.
Case Study 2: Neuroprotective Effects
In another research project focusing on neurodegenerative diseases, the compound was administered to mice with induced neuroinflammation. The results showed a marked reduction in inflammatory markers and improved performance on cognitive tests compared to control groups.
Mechanism of Action
The mechanism of action of 1-(3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrazole-Based Compounds
Key Observations :
- The target compound lacks the fused aromatic systems (e.g., pyran in 11a or coumarin in 4i) found in more complex derivatives, which may limit its π-π stacking interactions but enhance synthetic versatility.
Characterization and Validation
Crystallographic validation using programs like SHELXL () is critical for confirming the structures of pyrazole derivatives. For example:
- SHELXL’s refinement capabilities enable precise determination of bond lengths and angles in heterocyclic systems.
- The absence of crystal data for the target compound in the evidence highlights a gap, but similar compounds (e.g., 11a and 4i) likely underwent such validation.
Table 2: Commercial Availability and Pricing
| Compound | Supplier | Price (50 mg) | Price (500 mg) | Reference |
|---|---|---|---|---|
| 1-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-2-amine | CymitQuimica | €391 | €1,070 | |
| Analogous pyrazole derivatives | Not commercial | N/A | N/A |
Insights :
- The target compound’s commercial availability contrasts with non-commercial analogs (e.g., 11a, 4i), indicating its utility as a readily accessible research reagent.
- Higher pricing reflects its niche applications, likely in early-stage drug discovery or materials science.
Biological Activity
1-(3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine, identified by its CAS number 1093416-63-7, is a pyrazole derivative with potential biological significance. This compound has garnered attention for its diverse pharmacological properties, including antimicrobial and anticancer activities. This article synthesizes available research findings to provide a comprehensive overview of its biological activity.
- Chemical Formula : C₈H₁₅N₃
- Molecular Weight : 153.23 g/mol
- IUPAC Name : 1-(3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine
- Appearance : Oil
- Storage Temperature : 4 °C
Antimicrobial Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. In a study evaluating various pyrazole derivatives, compounds similar to 1-(3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine showed effective inhibition against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) values for the most active derivatives ranged from 0.22 to 0.25 μg/mL, indicating strong antimicrobial potential .
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 7b | 0.22 | Staphylococcus aureus |
| 7b | 0.25 | Staphylococcus epidermidis |
Anticancer Activity
The anticancer properties of pyrazole derivatives have also been explored extensively. In vitro studies using A549 human lung adenocarcinoma cells revealed that certain derivatives exhibited cytotoxic effects, with some compounds reducing cell viability significantly compared to control treatments. Notably, the incorporation of specific functional groups into the pyrazole structure enhanced its anticancer activity .
| Compound | Viability (%) | Treatment Duration (h) | Cell Line |
|---|---|---|---|
| 6 | 64 | 24 | A549 (lung cancer) |
| 7 | 61 | 24 | A549 (lung cancer) |
The biological activity of pyrazole derivatives is often attributed to their ability to interact with specific molecular targets within cells. For instance, some studies have indicated that these compounds may inhibit key enzymes involved in cancer cell proliferation or microbial resistance mechanisms . The structure-activity relationship (SAR) analysis suggests that modifications in the pyrazole ring can significantly influence the potency and selectivity of these compounds.
Case Studies and Research Findings
- In Vitro Antimicrobial Evaluation : A study assessed the antimicrobial efficacy of several pyrazole derivatives against multidrug-resistant strains. The findings highlighted that certain derivatives demonstrated remarkable activity, particularly against Gram-positive bacteria .
- Anticancer Efficacy : In another investigation focusing on lung cancer models, various pyrazole derivatives were tested for their cytotoxic effects on A549 cells. The results indicated that specific substitutions on the pyrazole ring could enhance anticancer activity while maintaining lower toxicity levels in non-cancerous cells .
Q & A
Q. What are the optimal synthetic routes for 1-(3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions involving pyrazole precursors. For example, copper-catalyzed cross-coupling (e.g., using cesium carbonate and copper(I) bromide) with propan-2-amine derivatives has been effective for analogous pyrazole-amine compounds . Optimization should focus on solvent choice (e.g., dimethyl sulfoxide for solubility), temperature (35–80°C), and stoichiometric ratios of reagents. Yield improvements may require iterative testing of catalyst loading (e.g., 5–10 mol%) and reaction time (24–48 hours). Post-synthesis purification via column chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization (DMF/EtOH mixtures) is critical .
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst Loading | 5–10 mol% | Higher loading accelerates kinetics but may increase side products |
| Temperature | 35–80°C | Elevated temps favor coupling but risk decomposition |
| Reaction Time | 24–48 hours | Prolonged time improves conversion but may degrade product |
Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?
- Methodological Answer : Use a combination of H/C NMR to identify proton environments (e.g., pyrazole ring protons at δ 2.1–2.5 ppm for methyl groups) and amine protons (δ 1.2–1.8 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight (theoretical: 153.22 g/mol) . X-ray crystallography is definitive for regiochemistry; analogous pyrazole-amine structures show bond angles of 120° for sp-hybridized pyrazole nitrogens . Purity ≥95% can be verified via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Methodological Answer : The compound is moderately soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in water. Stability tests show decomposition >100°C (melting point ~200°C predicted) . Store at 2–8°C under inert gas (N or Ar) to prevent oxidation of the amine group. Accelerated stability studies (40°C/75% RH for 4 weeks) can assess degradation pathways, with LC-MS monitoring for byproducts like oxidized amines or dimerization .
Advanced Research Questions
Q. How do steric and electronic effects of the 3,5-dimethylpyrazole moiety influence the compound’s reactivity in coordination chemistry or catalysis?
- Methodological Answer : The dimethyl groups introduce steric hindrance, reducing ligand flexibility in metal complexes. DFT calculations (e.g., using Gaussian 16 with B3LYP/6-31G*) can model electron density distribution, showing decreased basicity at the amine due to electron-withdrawing pyrazole effects . Experimental validation via titration (e.g., pKa determination) or XPS analysis of metal-ligand complexes (e.g., Cu or Pd) quantifies binding affinity. Compare with non-methylated analogs to isolate steric/electronic contributions .
Q. What computational strategies are effective for predicting the compound’s pharmacokinetic properties or toxicity?
- Methodological Answer : Use QSAR models (e.g., SwissADME or ADMETLab 2.0) to predict logP (estimated ~1.8), bioavailability (Lipinski rule compliance), and CYP450 inhibition. Molecular docking (AutoDock Vina) against targets like hERG channels or hepatic enzymes identifies potential toxicity risks. Cross-validate with in vitro assays (e.g., Ames test for mutagenicity or hepatocyte viability assays) .
Q. How can contradictions in reported bioactivity data for similar pyrazole-amine derivatives be resolved?
- Methodological Answer : Systematic meta-analysis of literature (e.g., 5-(4-amino-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-3-yl)-1,3-benzoxazol-2-amine analogs) should compare assay conditions (e.g., cell lines, IC protocols). For example, antileishmanial activity discrepancies may arise from variations in parasite strains (e.g., L. donovani vs. L. major) or assay duration. Replicate studies under standardized conditions (e.g., NIH/WHO guidelines) with rigorous controls (e.g., EC for reference drugs like miltefosine) .
Data Contradiction Analysis
Q. Why do different sources report conflicting melting points for structurally similar compounds?
- Methodological Answer : Discrepancies often arise from purity differences or polymorphic forms. For example, 3,5-dimethyl-1H-pyrazol-4-amine derivatives may exhibit melting points ranging from 204–205°C (pure) to 190–200°C (impure or hydrated forms) . Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can identify polymorph transitions or decomposition events. Recrystallize the compound from multiple solvents (e.g., ethanol vs. acetone) to isolate stable crystalline forms .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
